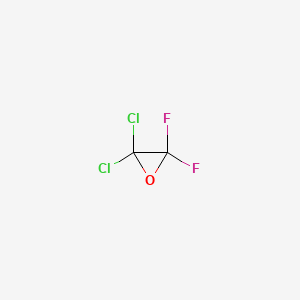
2,2-Dichloro-3,3-difluorooxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-3,3-difluorooxirane is a chemical compound with the molecular formula C2Cl2F2O. It is an epoxide, characterized by a three-membered ring containing an oxygen atom. This compound is notable for its two chlorine and two fluorine atoms attached to the carbon atoms in the ring, making it a halogenated epoxide. It is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
The synthesis of 2,2-Dichloro-3,3-difluorooxirane typically involves the reaction of 1,1-dichlorodifluoroethene with oxidizing agents. One common method is the gas-phase thermal reaction of nitrogen dioxide with 1,1-dichlorodifluoroethene in the presence of oxygen at specific temperatures . This reaction yields the desired epoxide along with other by-products such as chlorodifluoroacetyl chloride and carbonyl fluoride.
Chemical Reactions Analysis
2,2-Dichloro-3,3-difluorooxirane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other addition products.
Common reagents used in these reactions include strong bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2,2-Dichloro-3,3-difluorooxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic routes.
Biology and Medicine: The compound’s reactivity with biological molecules is of interest in medicinal chemistry for developing new drugs and studying enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2,2-Dichloro-3,3-difluorooxirane exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical processes, including the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .
Comparison with Similar Compounds
2,2-Dichloro-3,3-difluorooxirane can be compared with other halogenated epoxides, such as:
2,2-Dichloro-3,3,3-trifluoropropionic acid, n-propyl ester: This compound has a similar halogenated structure but differs in its functional groups and applications.
2-(2’,2’,2’-Dichloro-3’,3’,3’-trifluoropropyl)- and 2-(2’,2’,3’-trichloro-3’-fluoropropyl): These compounds also contain halogen atoms and an epoxide ring but have different substituents and reactivity.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
22940-91-6 |
|---|---|
Molecular Formula |
C2Cl2F2O |
Molecular Weight |
148.92 g/mol |
IUPAC Name |
2,2-dichloro-3,3-difluorooxirane |
InChI |
InChI=1S/C2Cl2F2O/c3-1(4)2(5,6)7-1 |
InChI Key |
GXDALHHXXKHVKE-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(O1)(Cl)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















